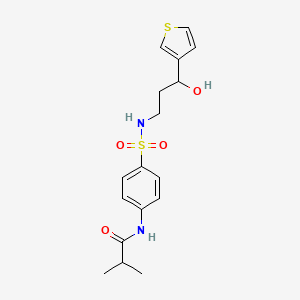
N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide is a synthetic compound that features a thiophene ring, a sulfonamide group, and an isobutyramide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including sulfonation, amide formation, and hydroxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反应分析
Types of Reactions
N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine derivative.
科学研究应用
N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to biological macromolecules, influencing the compound’s overall effect.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide share structural similarities.
Sulfonamides: Compounds such as sulfanilamide have similar functional groups.
Isobutyramides: Compounds like N-isobutylacetamide share the isobutyramide moiety.
Uniqueness
N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
生物活性
N-(4-(N-(3-hydroxy-3-(thiophen-3-yl)propyl)sulfamoyl)phenyl)isobutyramide is a complex compound that combines features of sulfonamides and thiophene derivatives. Its unique structure suggests potential applications in medicinal chemistry, particularly as an antibacterial or anticancer agent. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C15H18N2O3S2, characterized by the presence of:
- A sulfamoyl group, which is known for its antibacterial properties.
- A thiophene ring that contributes to its electronic properties and reactivity.
The biological activity of this compound primarily involves the following mechanisms:
- Inhibition of Dihydropteroate Synthase : Like many sulfonamides, this compound may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth and proliferation.
- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antibacterial Effects : Its sulfonamide component suggests potential efficacy against a range of bacterial pathogens.
- Anticancer Properties : Studies on related compounds have demonstrated significant antitumor effects, warranting further investigation into this compound's potential in cancer therapy .
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds with similar structures:
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves:
- Formation of the Thiophene Derivative : Utilizing thiophene-based precursors.
- Sulfonamide Formation : Reacting the thiophene derivative with sulfamoyl chlorides under controlled conditions.
- Amidation Reaction : Conjugating the resulting sulfonamide with isobutyric acid derivatives to form the final product.
属性
IUPAC Name |
N-[4-[(3-hydroxy-3-thiophen-3-ylpropyl)sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12(2)17(21)19-14-3-5-15(6-4-14)25(22,23)18-9-7-16(20)13-8-10-24-11-13/h3-6,8,10-12,16,18,20H,7,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMGQLQBSQKGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














